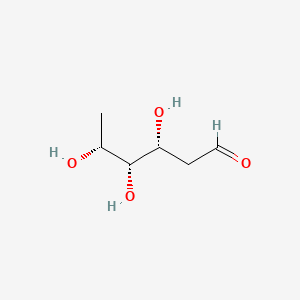
Deoxyquinovose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desoxyquinovose ist ein seltener Desoxyzucker, der ein Derivat von Quinovose ist. Er zeichnet sich durch das Fehlen einer Hydroxylgruppe an der dritten Kohlenstoffposition aus. Diese Verbindung findet sich in verschiedenen Naturprodukten, darunter bakterielle Lipopolysaccharide und pflanzliche Glykoside. Seine einzigartige Struktur und seine Eigenschaften machen ihn zu einem interessanten Thema für wissenschaftliche Forschung und industrielle Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Desoxyquinovose kann über verschiedene chemische Wege synthetisiert werden. Ein häufiges Verfahren beinhaltet die Reduktion von Quinovose-Derivaten. Zum Beispiel kann die Reduktion von 3,6-Didesoxy-3-formamidoglucose Desoxyquinovose ergeben . Die Reaktion erfordert typischerweise ein Reduktionsmittel wie Natriumborhydrid unter milden Bedingungen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Desoxyquinovose erfolgt häufig durch Extraktion aus natürlichen Quellen, wie z. B. bakteriellen Lipopolysacchariden. Der Extraktionsprozess umfasst die Hydrolyse der Polysaccharide, gefolgt von Reinigungsschritten wie Chromatographie, um die Desoxyquinovose zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Desoxyquinovose durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Desoxyquinovose kann zu den entsprechenden Säuren oxidiert werden. Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Die Reduktion von Desoxyquinovose kann zu einfacheren Zuckern oder Zuckeralkoholen führen. Natriumborhydrid ist ein typisches Reduktionsmittel, das in diesen Reaktionen verwendet wird.
Substitution: Desoxyquinovose kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Thionylchlorid unter wasserfreien Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Desoxyquinovose-Säuren.
Reduktion: Desoxyquinovose-Alkohole.
Substitution: Halogenierte Desoxyquinovose-Derivate.
Wissenschaftliche Forschungsanwendungen
Desoxyquinovose hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexer Kohlenhydrate und Glykoside verwendet.
Industrie: Desoxyquinovose wird bei der Herstellung von natürlichen Süßstoffen und Aromastoffen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Desoxyquinovose und seinen Derivaten beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. So ist Desoxyquinovose beispielsweise in bakteriellen Systemen Bestandteil von Lipopolysacchariden, die mit Immunrezeptoren interagieren und Immunantworten auslösen . Die beteiligten Signalwege umfassen die Aktivierung von Toll-like-Rezeptoren und anschließende Signalkaskaden, die zur Immunaktivierung führen .
Ähnliche Verbindungen:
Quinovose: Eine hydroxylierte Form von Desoxyquinovose.
Rhamnose: Ein weiterer Desoxyzucker mit einer ähnlichen Struktur, der sich jedoch in der Position der Desoxygruppe unterscheidet.
Einzigartigkeit von Desoxyquinovose: Desoxyquinovose ist aufgrund seines spezifischen Desoxygenierungsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Gegensatz zu Quinovose fehlt Desoxyquinovose eine Hydroxylgruppe am dritten Kohlenstoff, wodurch es weniger polar und hydrophober ist. Dieser strukturelle Unterschied beeinflusst seine Reaktivität und Wechselwirkungen mit anderen Molekülen, was ihn zu einer wertvollen Verbindung für spezielle Anwendungen macht .
Wirkmechanismus
The mechanism of action of deoxyquinovose and its derivatives involves interactions with specific molecular targets. For instance, in bacterial systems, this compound is a component of lipopolysaccharides that interact with immune receptors, triggering immune responses . The pathways involved include the activation of toll-like receptors and subsequent signaling cascades that lead to immune activation .
Vergleich Mit ähnlichen Verbindungen
Quinovose: A hydroxylated form of deoxyquinovose.
Rhamnose: Another deoxy sugar with a similar structure but differing in the position of the deoxy group.
Fucose: A deoxy sugar with a similar structure but differing in the configuration of the hydroxyl groups.
Uniqueness of this compound: this compound is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Unlike quinovose, this compound lacks a hydroxyl group at the third carbon, making it less polar and more hydrophobic. This structural difference influences its reactivity and interactions with other molecules, making it a valuable compound for specialized applications .
Eigenschaften
Molekularformel |
C6H12O4 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(3R,4R,5R)-3,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6-/m1/s1 |
InChI-Schlüssel |
JWFRNGYBHLBCMB-HSUXUTPPSA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@@H](CC=O)O)O)O |
Kanonische SMILES |
CC(C(C(CC=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



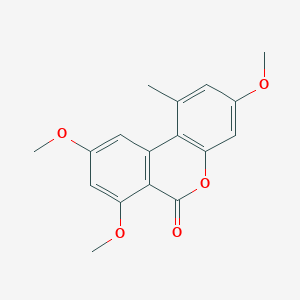

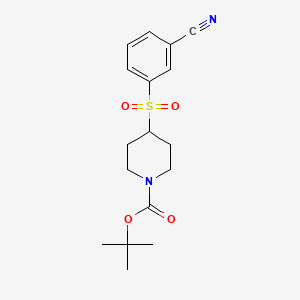
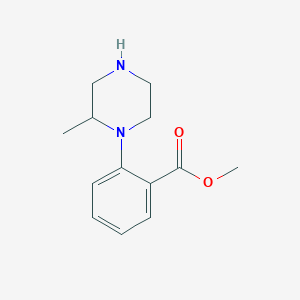

![2-[(1R,4S,9R,12S,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid](/img/structure/B12437008.png)
![11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano](/img/structure/B12437014.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)

![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)
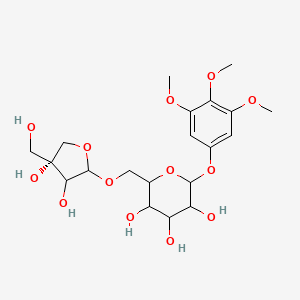
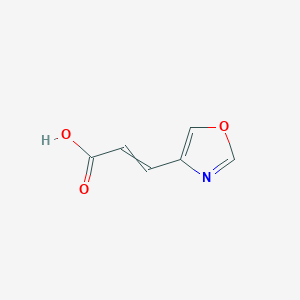
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B12437069.png)
